(2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine
Description
Chemical Identity and Classification
(2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is formally classified under the Chemical Abstracts Service registry number 797027-75-9, with the International Union of Pure and Applied Chemistry systematic name N-(2,5-dimethoxybenzyl)-2-(4-morpholinyl)ethanamine. The compound exhibits a molecular formula of C15H24N2O3 and possesses a molecular weight of 280.36 grams per mole. From a structural classification perspective, this molecule belongs to multiple chemical categories simultaneously, including aromatic amines, morpholine derivatives, and benzylamine analogs.
The compound's structural framework incorporates several distinct functional groups that contribute to its chemical behavior and classification. The presence of the 2,5-dimethoxybenzyl unit establishes its membership within the dimethoxybenzylamine family, while the morpholinoethyl segment designates it as a morpholine derivative. This dual classification reflects the compound's hybrid nature, combining elements of both aromatic substitution chemistry and saturated heterocyclic systems. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, contributes significant polarity and hydrogen-bonding capacity to the overall molecular structure.
Table 1: Fundamental Chemical Properties
The stereochemical considerations of this compound arise primarily from the potential for conformational flexibility around the ethyl linker connecting the benzyl and morpholine components. The morpholine ring itself adopts a chair conformation similar to cyclohexane derivatives, with the oxygen and nitrogen atoms occupying equatorial positions to minimize steric interactions.
Historical Context and Development
The development of this compound emerges from the broader historical context of morpholine chemistry and benzylamine research. Morpholine itself was first characterized in the late 19th century, with its naming attributed to Ludwig Knorr, who initially believed the compound to be a structural component of morphine. This historical misidentification nonetheless led to the establishment of morpholine as a fundamental building block in organic synthesis.
The synthetic accessibility of compounds featuring the dimethoxybenzylamine motif has been significantly enhanced by advances in reductive amination methodology. The development of sodium triacetoxyborohydride as a selective reducing agent for reductive amination reactions, as described in foundational work published in The Journal of Organic Chemistry, provided researchers with reliable methods for constructing carbon-nitrogen bonds between aromatic aldehydes and various amine nucleophiles. This methodological advancement directly facilitated the preparation of complex molecules such as this compound through controlled coupling reactions.
The historical progression of dimethoxybenzaldehyde chemistry has also contributed to the accessibility of precursor materials necessary for synthesizing this compound. Industrial processes for preparing 2,5-dimethoxybenzaldehyde from simpler starting materials have been developed and optimized, providing reliable access to the aromatic components required for subsequent elaboration. These synthetic developments reflect the compound's position within a broader network of related chemical transformations and industrial processes.
The morpholine framework has found extensive applications across multiple fields, ranging from industrial corrosion inhibition to pharmaceutical research. This widespread utility has driven continued research into morpholine-containing compounds, including those featuring extended alkyl chains and aromatic substituents similar to the structure under investigation.
Significance in Organic Chemistry Research
This compound occupies a significant position in contemporary organic chemistry research due to its potential applications across multiple disciplinary boundaries. The compound serves as a representative example of molecular architectures that combine aromatic electron-rich systems with basic nitrogen functionality, a structural motif that appears frequently in bioactive molecules and synthetic intermediates.
Research applications of this compound extend into medicinal chemistry, where the combination of dimethoxybenzyl and morpholinoethyl components provides a framework for investigating structure-activity relationships in drug discovery programs. The morpholine ring system is a privileged scaffold in pharmaceutical chemistry, appearing in numerous approved medications and contributing favorable pharmacokinetic properties including enhanced solubility and membrane permeability. The incorporation of methoxy substituents on the aromatic ring further modulates the electronic properties of the benzyl component, potentially influencing binding interactions with biological targets.
The compound also demonstrates significance in the field of organic synthesis methodology development. The presence of multiple functional groups within a single molecular framework provides opportunities for studying selective functionalization reactions and investigating the compatibility of different chemical transformations. Researchers utilize such compounds to develop new synthetic strategies and to understand the scope and limitations of established methodologies.
From a materials science perspective, the structural features of this compound contribute to its potential utility in developing functional materials. The combination of aromatic and heterocyclic components can influence intermolecular interactions, crystallization behavior, and bulk material properties. These characteristics make the compound valuable for research into organic electronic materials, coordination chemistry, and supramolecular assembly processes.
The compound's significance is further enhanced by its role as a synthetic intermediate in the preparation of more complex molecular architectures. The reactive sites present within the structure, including the secondary amine functionality and the aromatic system, provide multiple opportunities for further chemical elaboration through established organic transformations.
Overview of Structure-Property Relationships
The structure-property relationships exhibited by this compound reflect the complex interplay between its aromatic and heterocyclic structural components. The 2,5-dimethoxybenzyl moiety contributes significant electron density to the aromatic system through the electron-donating effects of the methoxy substituents, which occupy the ortho and meta positions relative to the benzyl carbon. This substitution pattern creates a electron-rich aromatic environment that influences both the chemical reactivity and physical properties of the compound.
The morpholine ring system introduces both basicity and polarity to the molecular structure. Morpholine exhibits a weaker basicity compared to simple aliphatic amines due to the electron-withdrawing effect of the adjacent oxygen atom, which reduces the electron density at the nitrogen center. This moderated basicity influences the compound's behavior in acid-base reactions and affects its interactions with protic solvents and biological systems.
Table 2: Computed Molecular Properties
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area | 42.96 Ų | |
| Calculated LogP | 1.1256 | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 7 |
The ethyl linker connecting the benzyl and morpholine components provides conformational flexibility that influences the compound's three-dimensional shape and its ability to interact with molecular targets. This flexibility allows the molecule to adopt multiple conformations, potentially enabling it to fit into different binding sites or to participate in various intermolecular interactions depending on the chemical environment.
The solubility characteristics of this compound reflect the balance between hydrophobic aromatic components and hydrophilic heterocyclic elements. The methoxy groups enhance solubility in polar solvents through hydrogen bonding interactions, while the aromatic ring contributes to solubility in less polar media through π-π stacking and van der Waals interactions. The morpholine ring, with its combined amine and ether functionality, provides additional hydrogen bonding capacity that influences solution behavior and crystal packing arrangements.
The electronic properties of the compound are significantly influenced by the substitution pattern on the benzyl ring. The 2,5-dimethoxy arrangement creates an asymmetric electronic environment that differs from the more commonly encountered 3,4-dimethoxy pattern found in related compounds. This substitution pattern affects the compound's reactivity toward electrophilic aromatic substitution reactions and influences its behavior in oxidative transformations.
Thermal stability considerations for this compound relate to the relative stability of its constituent functional groups. The morpholine ring exhibits good thermal stability under neutral conditions, while the aromatic ether linkages represented by the methoxy groups are generally stable to moderate heating. The secondary amine functionality connecting the two major structural components represents a potential site for thermal degradation under strongly oxidizing conditions, but remains stable under typical storage and handling conditions.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-18-14-3-4-15(19-2)13(11-14)12-16-5-6-17-7-9-20-10-8-17/h3-4,11,16H,5-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLNMSOXXDGWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801211315 | |
| Record name | N-[(2,5-Dimethoxyphenyl)methyl]-4-morpholineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801211315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797027-75-9 | |
| Record name | N-[(2,5-Dimethoxyphenyl)methyl]-4-morpholineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=797027-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2,5-Dimethoxyphenyl)methyl]-4-morpholineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801211315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of 2,5-Dimethoxybenzaldehyde
Step 1: Imine Formation
2,5-Dimethoxybenzaldehyde is reacted with 2-morpholin-4-ylethanamine under mild acidic or neutral conditions to form an imine intermediate.Step 2: Reduction
The imine is then reduced to the corresponding secondary amine using reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN). These reagents are preferred for their selectivity and mild reaction conditions.-
- Solvent: Typically dichloromethane (DCM) or methanol.
- Temperature: Room temperature to slightly elevated (20–40 °C).
- Time: Several hours to overnight.
Outcome :
This step yields this compound with high selectivity and purity.
Alternative Route: Nucleophilic Substitution
Step 1: Preparation of 2,5-Dimethoxybenzyl Halide
2,5-Dimethoxybenzyl alcohol can be converted to the corresponding halide (chloride or bromide) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).Step 2: Nucleophilic Substitution with Morpholin-4-ylethanamine
The halide intermediate is then reacted with morpholin-4-ylethanamine under basic conditions to substitute the halide with the amine group.-
- Solvent: Polar aprotic solvents such as acetonitrile or DMF.
- Base: Triethylamine or potassium carbonate to neutralize the acid formed.
- Temperature: Reflux or elevated temperatures (60–80 °C).
- Time: Several hours.
Outcome :
This method can also yield the target compound but may require purification to remove side products.
Research Findings and Optimization
Selectivity and Yield : Reductive amination is generally favored due to higher selectivity and fewer side reactions compared to nucleophilic substitution routes. Yields typically range from 70% to 90% depending on reaction conditions and purification methods.
Purification : The product is commonly purified by column chromatography or recrystallization. Characterization is confirmed by NMR spectroscopy and mass spectrometry.
Catalysts and Additives : Use of molecular sieves during reductive amination can improve yield by removing water and driving imine formation equilibrium forward.
Green Chemistry Considerations : Recent studies emphasize solvent choice and reagent toxicity. Methanol and ethanol are preferred solvents for greener processes, and sodium triacetoxyborohydride is favored over cyanoborohydride due to lower toxicity.
Data Table: Summary of Preparation Methods
| Step | Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|---|
| 1 | Reductive Amination | 2,5-Dimethoxybenzaldehyde + morpholin-4-yl-ethanamine + NaBH(OAc)3, DCM, RT | High selectivity, mild conditions | Requires careful handling of reducing agent | 75–90 |
| 2 | Nucleophilic Substitution | 2,5-Dimethoxybenzyl chloride + morpholin-4-yl-ethanamine + base, reflux | Straightforward, uses common reagents | Possible side reactions, lower selectivity | 60–80 |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) : Confirms the chemical structure, especially the aromatic methoxy groups and morpholine ring protons.
- Mass Spectrometry (MS) : Confirms molecular weight (280.36 g/mol).
- Infrared Spectroscopy (IR) : Identifies functional groups such as amines and ethers.
- Chromatography (HPLC/GC) : Assesses purity and monitors reaction progress.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
The compound’s structural analogues vary in substituent placement, chain length, and functional groups, leading to differences in physicochemical properties and biological activity.
Table 1: Key Structural and Molecular Comparisons
Pharmacological and Biochemical Insights
- Morpholine Derivatives: The morpholine ring in the target compound enhances solubility and receptor binding via its oxygen atom. Analogues like (2,5-dimethoxy-4-morpholinoaniline) (CAS 68052-18-6) exhibit direct benzene-morpholine conjugation, reducing conformational flexibility but increasing planarity, which may influence DNA intercalation or enzyme inhibition .
- Phenylalkylamines (2C-D) : These simpler structures lack morpholine but retain dimethoxy groups, making them potent serotonin receptor agonists. Their psychoactive effects highlight the importance of the ethylamine backbone in receptor interaction .
Biological Activity
(2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is a chemical compound that has garnered interest due to its potential biological activities. This compound features a benzyl moiety with methoxy substitutions and a morpholine ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure
The molecular formula for this compound is C15H24N2O3, with a molecular weight of approximately 280.36 g/mol. The structural features are as follows:
| Feature | Description |
|---|---|
| Benzyl Group | Contains methoxy groups at the 2 and 5 positions |
| Morpholine Ring | Attached to an ethyl amine moiety |
The precise mechanism of action for this compound remains largely unexplored. However, compounds with similar structures often exhibit various biological activities through interactions with specific receptors or enzymes. Potential mechanisms include:
- Enzyme Inhibition : Similar compounds have shown anticholinesterase activity, which may suggest a role in modulating neurotransmitter levels.
- Receptor Binding : The presence of methoxy groups may enhance binding affinity to certain biological targets.
Pharmacokinetics
Research on the pharmacokinetic profile of this compound is limited. However, it can be inferred that the methoxy substitutions may improve solubility and bioavailability compared to structurally similar compounds.
Biological Activity
Preliminary studies indicate that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives of benzyl morpholine compounds have demonstrated antibacterial and antifungal properties. For instance:
- Cytotoxicity : Compounds similar in structure have shown cytotoxic effects against various cancer cell lines:
Case Studies
While specific case studies on this compound are sparse, related compounds have been evaluated:
- Anticancer Studies : Research on structurally analogous compounds has indicated significant anticancer potential. For example:
- Antibacterial Studies : Another study assessed the antibacterial efficacy of similar benzyl-morpholine derivatives, revealing zones of inhibition ranging from 8 mm to over 24 mm against various bacterial strains .
Scientific Research Applications
Serotonin Receptor Modulation
Research indicates that compounds similar to (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine exhibit activity at serotonin 5-HT_2A receptors. These receptors are implicated in various neuropsychiatric disorders, making this compound a candidate for further investigation in treating conditions like depression and anxiety disorders.
A study highlighted the importance of understanding the therapeutic utility of drugs acting on serotonin receptors to evaluate their potential beneficial and adverse effects . The modulation of these receptors could lead to novel treatments for mood disorders.
Anti-inflammatory Properties
Recent studies have investigated the anti-inflammatory effects of related compounds. For instance, derivatives of benzimidazole that share structural similarities with this compound have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways .
Table 1: Comparison of Anti-inflammatory Activity
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | % Edema Reduction |
|---|---|---|---|
| Compound A | 0.1664 | 0.0370 | 92.7% |
| Compound B | 0.2272 | 0.0469 | 78.95% |
| This compound | TBD | TBD | TBD |
Analgesic Effects
The analgesic properties of compounds related to this compound have been explored in various models. In animal studies, certain derivatives exhibited significant pain relief compared to standard analgesics like diclofenac and aspirin .
Table 2: Analgesic Activity Comparison
| Compound | Pain Relief (%) | Standard Comparison |
|---|---|---|
| Compound A | 88.24 | Diclofenac (90.76%) |
| Compound B | 84.03 | Aspirin (85%) |
| This compound | TBD | TBD |
Evaluation of Therapeutic Effects
A study evaluated the potential therapeutic effects of a structurally related compound in a model of chronic pain. The results indicated that the compound significantly reduced pain responses compared to controls, suggesting a promising avenue for developing new analgesics targeting specific receptor pathways .
Safety and Toxicity Assessments
Safety assessments have been crucial in determining the applicability of this compound in clinical settings. Toxicological evaluations showed that while some derivatives exhibited promising pharmacological effects, they also necessitated thorough toxicity profiling to ensure safe usage in potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving aromatic substitution and amine coupling. For example, Pd-catalyzed Sonogashira coupling (e.g., using (trimethylsilyl)ethyne) introduces ethynyl groups efficiently, achieving yields >85% under anhydrous conditions with triethylamine as a base . Alternative routes may involve protection/deprotection strategies for morpholine moieties, with trifluoroacetic anhydride used for final deprotection . Key factors affecting yield include temperature (optimized at 60–80°C for 1–2 h) and solvent choice (e.g., CH₂Cl₂ for intermediate steps). Purity is validated via HPLC (≥95%) .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly for resolving methoxy (δ 3.70–3.85 ppm) and morpholine protons (δ 2.40–3.50 ppm) . Mass spectrometry (ESI-TOF) provides molecular weight verification (e.g., m/z 380.5231 for related morpholine derivatives) . For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using C18 columns and acetonitrile/water gradients .
Q. How can researchers assess the compound’s pharmacological activity, particularly its interaction with serotonin receptors?
- Methodological Answer : Competitive radioligand binding assays using 5-HT₂A/C receptors (e.g., [³H]ketanserin) are standard. IC₅₀ values should be determined via nonlinear regression, with HEK-293 cells expressing human receptors as a model system . Functional activity (agonist/antagonist) can be tested using calcium flux assays (Fluo-4 dye) or cAMP accumulation studies. Note that morpholine substitutions may reduce selectivity for 5-HT₂A vs. 5-HT₂C receptors .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the benzene ring) influence receptor binding affinity and selectivity?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with halogen, alkyl, or alkoxy substituents at the 4-position of the benzene ring. For example, replacing methoxy with ethoxy groups increases lipophilicity (logP ↑), potentially enhancing blood-brain barrier penetration. Binding assays reveal that bulkier substituents (e.g., CF₃) reduce 5-HT₂A affinity (IC₅₀ >100 nM) compared to smaller groups (e.g., Br, IC₅₀ ~20 nM) . Computational docking (e.g., AutoDock Vina) can model interactions with receptor binding pockets, guiding rational design .
Q. What environmental fate studies are recommended to evaluate the compound’s persistence and ecotoxicity?
- Methodological Answer : Follow OECD guidelines for abiotic degradation:
- Hydrolysis : Incubate at pH 4, 7, and 9 (50°C, 5 days) and analyze via LC-MS/MS for degradation products (e.g., demethylated metabolites) .
- Photolysis : Expose to UV light (λ = 290–800 nm) in aqueous solutions; quantify half-life using first-order kinetics .
- Ecotoxicity : Use Daphnia magna (48-h LC₅₀) and algal growth inhibition tests (OECD 201/202). Morpholine derivatives often show moderate toxicity (EC₅₀ = 10–50 mg/L) due to bioaccumulation risks .
Q. How should researchers address discrepancies in analytical data, such as unexpected decomposition during LC-MS/MS analysis?
- Methodological Answer : Thermal decomposition in GC-MS is common for labile compounds. Use LC-MS/MS with electrospray ionization (ESI) in positive-ion mode to minimize degradation. For example, NBOH analogs decompose at >200°C, but ESI at 150°C preserves integrity . Validate methods using stability-indicating assays: spike samples with degradation products (e.g., via forced oxidation with H₂O₂) and confirm resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
